molecular formula C21H23N3O3S2 B2637574 2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide CAS No. 950421-14-4

2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide

Cat. No.: B2637574
CAS No.: 950421-14-4
M. Wt: 429.55
InChI Key: ZQPOATBXZRTNLQ-UHFFFAOYSA-N
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Description

2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide is a complex organic compound that features an imidazole ring, a sulfonyl group, and a phenyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide typically involves multiple steps. One common method starts with the preparation of the imidazole ring, followed by the introduction of the sulfonyl and phenyl groups. The final step involves the attachment of the acetamide group. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its imidazole ring and sulfonyl group make it particularly versatile for various applications .

Properties

IUPAC Name

2-[[5-(4-methylphenyl)sulfonyl-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-14(2)22-18(25)13-28-20-21(24-19(23-20)16-7-5-4-6-8-16)29(26,27)17-11-9-15(3)10-12-17/h4-12,14H,13H2,1-3H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPOATBXZRTNLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(N2)C3=CC=CC=C3)SCC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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